Valnivudine hydrochloride

Catalog No.
S11226363
CAS No.
956483-03-7
M.F
C27H36ClN3O6
M. Wt
534.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valnivudine hydrochloride

CAS Number

956483-03-7

Product Name

Valnivudine hydrochloride

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C27H36ClN3O6

Molecular Weight

534.0 g/mol

InChI

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1

InChI Key

CAHTYTZOAVUCIU-ZMQZINMSSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl

Valnivudine hydrochloride, also known as FV-100, is a nucleoside analog primarily used as an antiviral agent. Its molecular formula is C27H36ClN3O6C_{27}H_{36}ClN_{3}O_{6}, and it functions by inhibiting the replication of viruses, particularly the varicella-zoster virus (VZV), which causes herpes zoster (shingles) and postherpetic neuralgia . Valnivudine hydrochloride is administered orally and is converted into its active triphosphate form within infected cells, allowing it to compete with natural nucleotides for viral DNA synthesis .

Valnivudine hydrochloride undergoes various chemical transformations, particularly in its conversion to the active triphosphate form. This conversion involves phosphorylation, where valnivudine is phosphorylated by cellular kinases to yield the triphosphate derivative. The active form then integrates into viral DNA during replication, leading to chain termination . The compound's structure allows it to mimic natural nucleosides, facilitating its incorporation into viral DNA while preventing further elongation.

Valnivudine hydrochloride exhibits significant antiviral activity against VZV and has shown efficacy in clinical trials for treating herpes zoster and associated neuralgia. The compound's mechanism of action involves competitive inhibition of viral DNA polymerase, which is crucial for the replication of VZV . Studies indicate that valnivudine has a favorable safety profile and demonstrates a lower incidence of adverse effects compared to other antiviral agents .

The synthesis of valnivudine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate nucleoside precursors.
  • Protection: Functional groups are often protected using suitable protecting groups to prevent unwanted reactions during synthesis.
  • Formation of Key Intermediates: Key intermediates are formed through various coupling reactions.
  • Deprotection: After the desired structures are synthesized, protecting groups are removed.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .

This multi-step synthetic route ensures high purity and yield of valnivudine hydrochloride.

Valnivudine hydrochloride is primarily used in the treatment of:

  • Herpes Zoster: It alleviates symptoms and reduces the duration of the outbreak.
  • Postherpetic Neuralgia: It helps manage pain following shingles.
  • Other Viral Infections: Research continues into its potential use against other viral infections due to its broad-spectrum activity .

Studies have indicated that valnivudine hydrochloride may interact with other antiviral medications, particularly those targeting similar pathways in viral replication. For example, concurrent use with other nucleoside analogs may lead to competitive inhibition or altered pharmacokinetics. Monitoring interactions with drugs like acyclovir or ganciclovir is essential to avoid potential toxicities or reduced efficacy .

Several compounds exhibit similar antiviral properties or mechanisms of action as valnivudine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionIndicationsUnique Features
AcyclovirInhibits viral DNA polymeraseHerpes simplex virus infectionsEstablished first-line treatment
GanciclovirInhibits viral DNA polymeraseCytomegalovirus infectionsUsed primarily in immunocompromised patients
FamciclovirProdrug converted to penciclovirHerpes simplex virus infectionsOral bioavailability
OmaciclovirInhibits viral DNA polymeraseHerpes zosterAdvanced development stage

Valnivudine hydrochloride stands out due to its specific formulation as a prodrug designed for enhanced oral bioavailability and targeted action against VZV, making it particularly effective for herpes zoster treatment compared to other similar compounds .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

533.2292636 g/mol

Monoisotopic Mass

533.2292636 g/mol

Heavy Atom Count

37

UNII

L4N5F436FO

Wikipedia

FV-100

Dates

Modify: 2024-08-08

Explore Compound Types